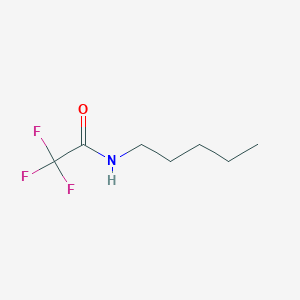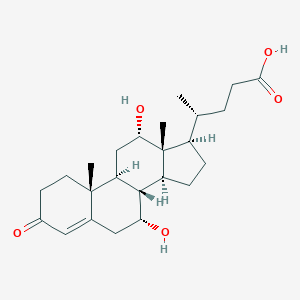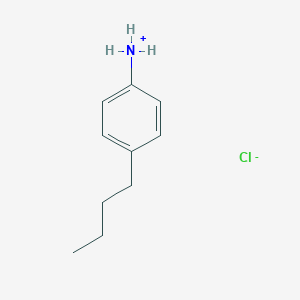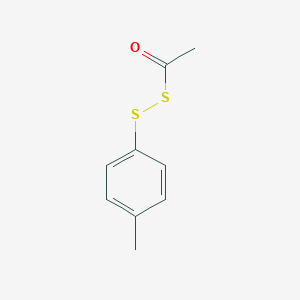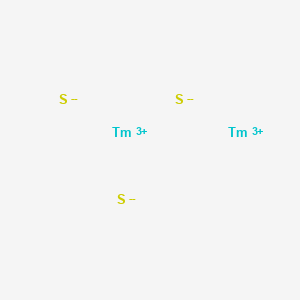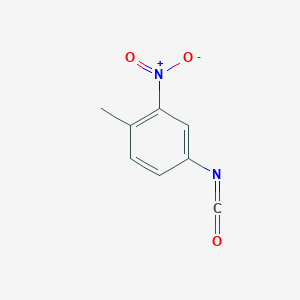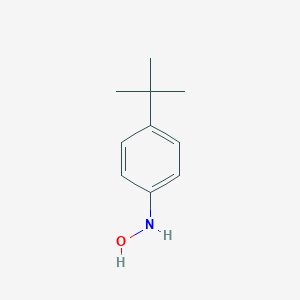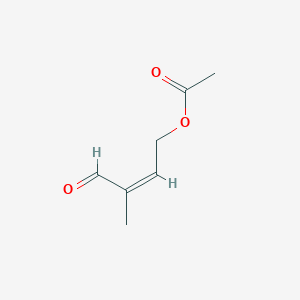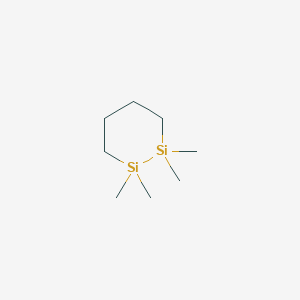
1,1,2,2-Tetramethyl-1,2-disilacyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethyl-1,2-disilacyclohexane, also known as TMDCH, is a cyclic organosilicon compound with the molecular formula C8H20Si2. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties. TMDCH is a highly strained molecule that exhibits a high degree of ring strain, which makes it a valuable tool for studying chemical reactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is highly reactive due to its strained ring structure, which makes it a valuable tool for studying reaction mechanisms and kinetics.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane. However, it is believed to be relatively non-toxic and non-carcinogenic, making it a safe compound to work with in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is its high reactivity, which makes it a valuable tool for studying chemical reactions and mechanisms. It is also relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is highly volatile and can be difficult to handle due to its low boiling point. It also requires careful handling due to its potential for explosive decomposition.
Direcciones Futuras
There are several potential future directions for research involving 1,1,2,2-Tetramethyl-1,2-disilacyclohexane. One area of interest is the development of new synthetic methods for producing 1,1,2,2-Tetramethyl-1,2-disilacyclohexane and related compounds. Another area of interest is the use of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane as a building block for the synthesis of new materials with unique properties. Additionally, 1,1,2,2-Tetramethyl-1,2-disilacyclohexane could be used as a ligand in the development of new organometallic catalysts for use in organic synthesis. Finally, further research is needed to fully understand the mechanism of action of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane and its potential applications in chemical reactions and materials science.
Métodos De Síntesis
There are several methods for synthesizing 1,1,2,2-Tetramethyl-1,2-disilacyclohexane, but the most commonly used method involves the reaction of 1,3-dimethyl-1,3-disiloxane with lithium diisopropylamide (LDA) in the presence of a catalyst such as copper(I) chloride. This reaction produces 1,1,2,2-Tetramethyl-1,2-disilacyclohexane in high yield and purity.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethyl-1,2-disilacyclohexane has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. It is commonly used as a building block for the synthesis of more complex organosilicon compounds, such as dendrimers and polymers. 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is also used as a ligand in organometallic chemistry, where it can form stable complexes with transition metals.
Propiedades
Número CAS |
15003-83-5 |
|---|---|
Nombre del producto |
1,1,2,2-Tetramethyl-1,2-disilacyclohexane |
Fórmula molecular |
C8H20Si2 |
Peso molecular |
172.41 g/mol |
Nombre IUPAC |
1,1,2,2-tetramethyldisilinane |
InChI |
InChI=1S/C8H20Si2/c1-9(2)7-5-6-8-10(9,3)4/h5-8H2,1-4H3 |
Clave InChI |
KJMGETFPTJFIJX-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC[Si]1(C)C)C |
SMILES canónico |
C[Si]1(CCCC[Si]1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



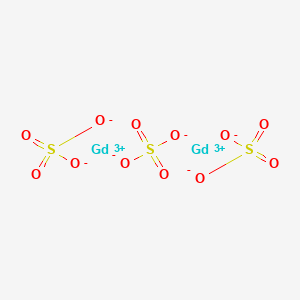
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
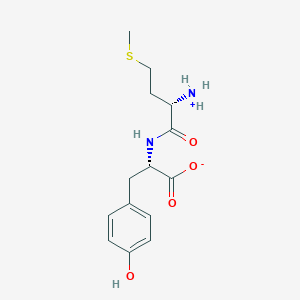
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)
